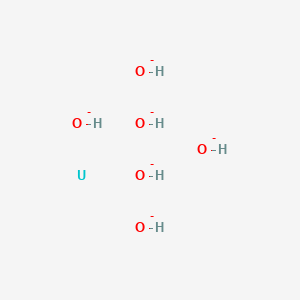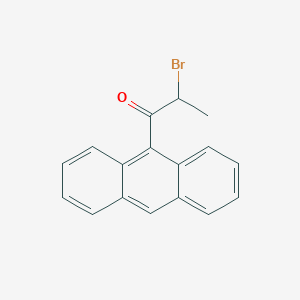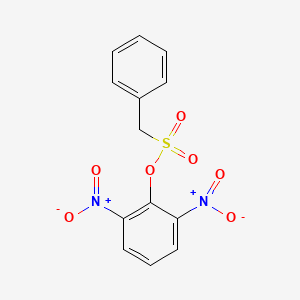
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is a heterocyclic aromatic compound with the molecular formula C13H21N It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of ammonia . These reactions typically require mild conditions and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, the condensation of primary diols and amines can be catalyzed by a stable manganese complex, resulting in the formation of pyrroles with high selectivity and yield . Additionally, the use of ionic liquids as reaction media has been shown to enhance the regioselectivity and yield of pyrrole synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-substitution reactions can be achieved using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of N-alkylpyrroles.
Substitution: Formation of N-substituted pyrroles with various functional groups.
Scientific Research Applications
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 1-butyl-: A similar compound with a butyl group at the nitrogen atom.
2-Butyl-1-ethenyl-1H-pyrrole: Another derivative with a similar structure but different substitution pattern.
Uniqueness
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
55847-31-9 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-butyl-1-ethenyl-3-propylpyrrole |
InChI |
InChI=1S/C13H21N/c1-4-7-9-13-12(8-5-2)10-11-14(13)6-3/h6,10-11H,3-5,7-9H2,1-2H3 |
InChI Key |
ZQTBBXRKNPLJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CN1C=C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


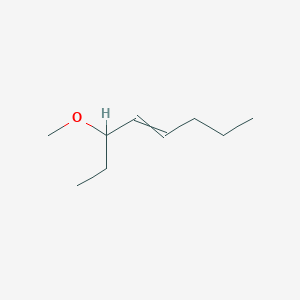
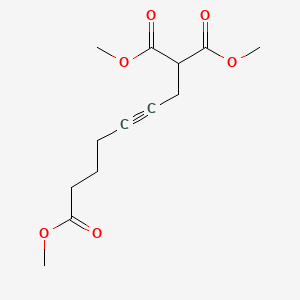
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
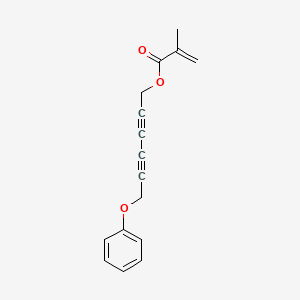
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)

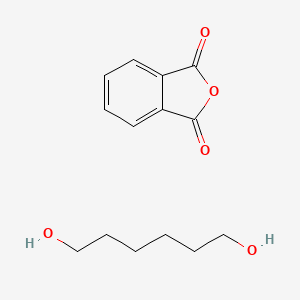
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
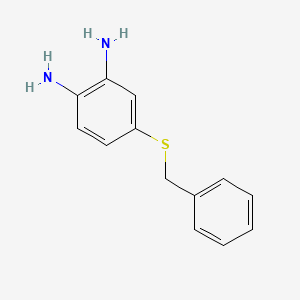
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

